

An In-depth Technical Guide to the Chemical Structure and Properties of Calcobutrol

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Compound of Interest

Compound Name: **Calcobutrol**

Cat. No.: **B042139**

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Abstract

Calcobutrol is a calcium complex of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, also known as butrol. It is a critical component in the formulation of the gadolinium-based contrast agent, Gadobutrol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of **Calcobutrol**. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its chemical structure and functional mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of contrast agents and related pharmaceutical compounds.

Chemical Structure and Identification

Calcobutrol is the calcium salt of the butrol ligand. The macrocyclic structure provides a stable chelation complex with the calcium ion.

IUPAC Name: calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetraazacyclododec-1-yl]acetate;hydron[1]

Chemical Formula: C₁₈H₃₂CaN₄O₉[1]

Molecular Weight: 488.5 g/mol [1]

CAS Number: 151878-23-8[1]

Synonyms: Calciumbutrol, **Calcobutrolum**[1]

Physicochemical Properties

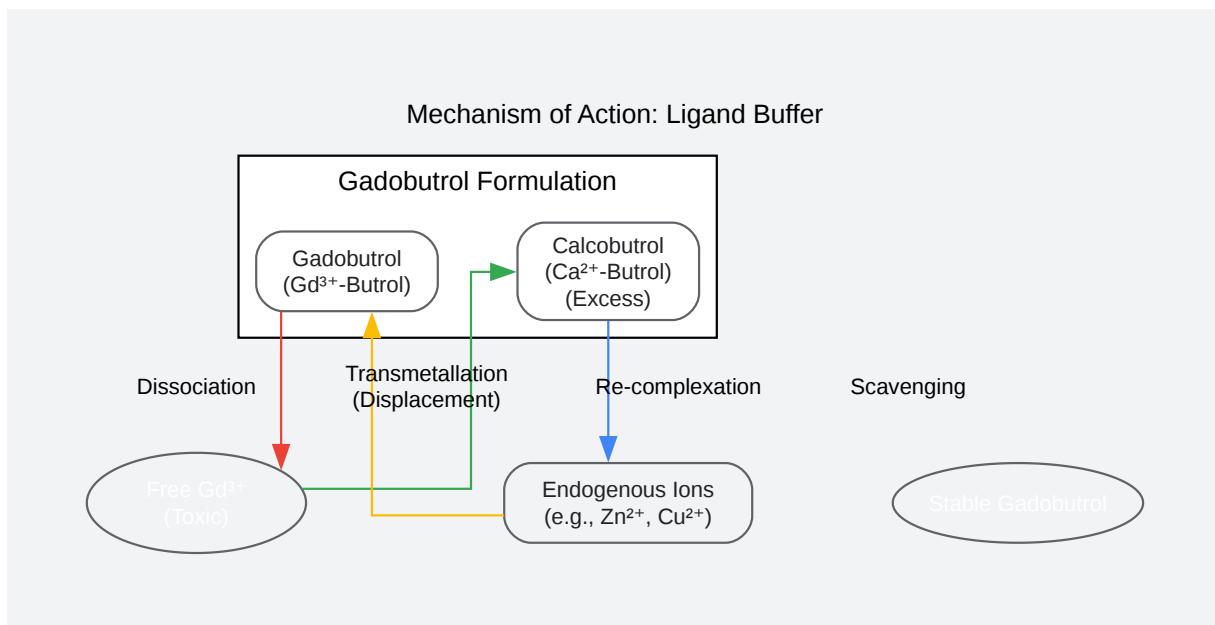
Calcobutrol is a white to off-white solid. It exists in both amorphous and crystalline forms. The crystalline form is a stable, non-hygroscopic solid, while the amorphous form can be hygroscopic.

Property	Value	Reference
Molecular Formula	<chem>C18H32CaN4O9</chem>	[1]
Molecular Weight	488.5 g/mol	[1]
Melting Point	>240°C (decomposition)	[2]
Solubility	Soluble in water, slightly soluble in methanol.	[2]
Appearance	White to off-white solid	[2]
Stability	Crystalline form is stable and non-hygroscopic. The amorphous form can be hygroscopic. Store under an inert atmosphere.	
Purity	Typically >98%	[2]

Mechanism of Action: The "Ligand Buffer" Concept

The primary role of **Calcobutrol** in pharmaceutical formulations, specifically with the MRI contrast agent Gadobutrol, is to act as a stabilizing agent. It functions as a "ligand buffer" or through "competitive inhibition" to prevent the release of toxic, free gadolinium (Gd^{3+}) ions.

Gadobutrol is a gadolinium complex of the same butrol ligand. In solution, there is a potential for the gadolinium ion to dissociate from the butrol ligand. The presence of an excess of the butrol ligand, in the form of the more labile calcium complex (**Calcobutrol**), ensures that any released Gd^{3+} is immediately re-complexed. Furthermore, **Calcobutrol** can scavenge other metal ions that might otherwise displace the gadolinium from the butrol ligand, a process known as transmetallation. This significantly enhances the safety and stability of the Gadobutrol formulation.



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Caption: **Calcobutrol**'s "ligand buffer" mechanism of action.

Experimental Protocols

Synthesis of Calcobutrol from Gadobutrol

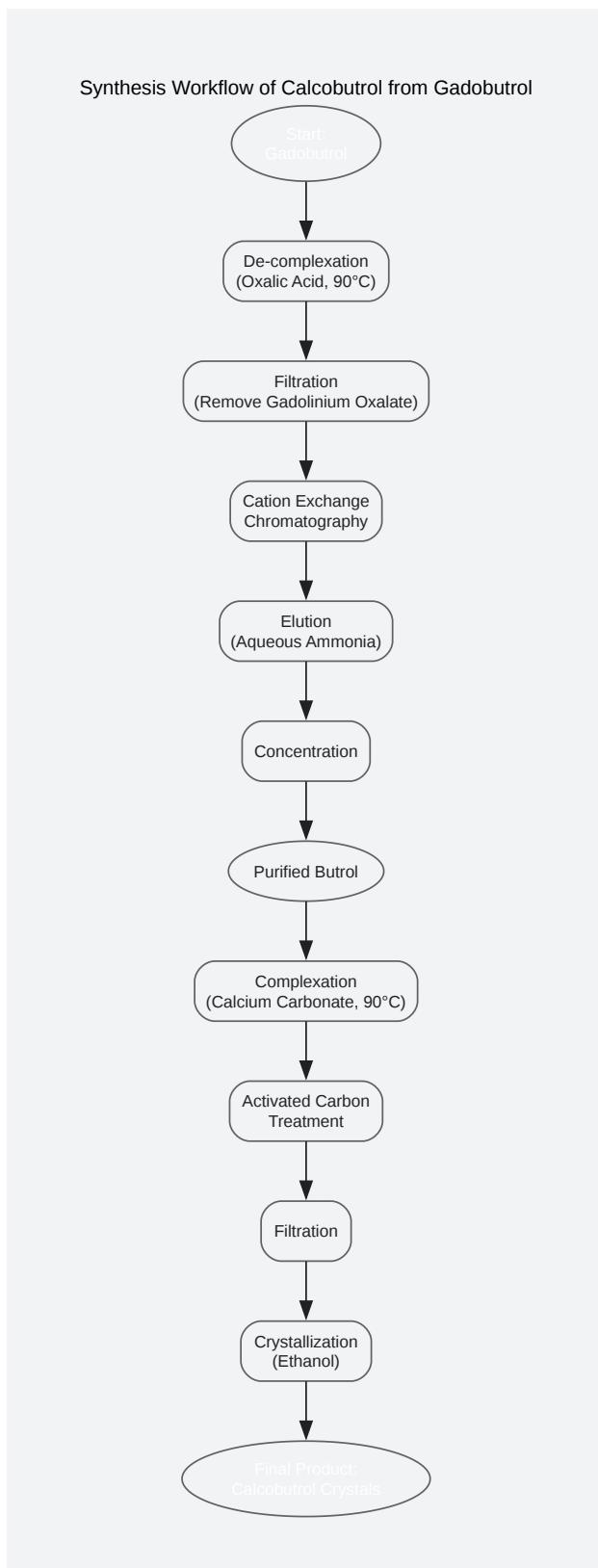
This method involves the de-complexation of gadolinium from Gadobutrol, followed by complexation with calcium.

Step 1: De-complexation of Gadobutrol to Butrol[3][4]

- In a suitable reactor, suspend Gadobutrol and oxalic acid dihydrate in demineralized water.
- Heat the mixture to 90°C and stir for 5 hours.
- Cool the mixture to 20°C. The precipitated gadolinium oxalate is then removed by filtration.
- The filtrate containing the butrol ligand is purified using a cation exchange column (e.g., Amberlite 252 C).
- Elute the butrol from the column using an aqueous ammonia solution.
- The eluate is concentrated under vacuum.

Step 2: Complexation of Butrol with Calcium[3]

- Dissolve the purified butrol in demineralized water.
- Add calcium carbonate in portions to the solution.
- Heat the mixture to 90°C and stir for 1 hour.
- Cool the solution to 20°C and treat with activated carbon to remove impurities.
- Filter off the activated carbon.
- The filtrate is concentrated, and **Calcobutrol** is crystallized from ethanol.
- The resulting crystals are filtered, washed with ethanol, and dried under vacuum.



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Caption: A simplified workflow for the synthesis of **Calcobutrol**.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of **Calcobutrol** can be determined by HPLC.

- Stationary Phase: Hypersil phenyl (5 µm) or equivalent.[5]
- Mobile Phase: A gradient of acetonitrile and a borate buffer (pH 8). A typical volume ratio is 20/100 acetonitrile/buffer.[5]
- Detection: UV detector at 200 nm.[5]
- Injection Volume: 10 µL.[5]

Pharmacokinetics and Pharmacodynamics

Direct and detailed pharmacokinetic and pharmacodynamic studies on **Calcobutrol** are limited, as its primary function is as an excipient in the Gadobutrol formulation. The biological behavior of the butrol ligand is best understood from studies on Gadobutrol.

Parameter	Value (for Gadobutrol)	Reference
Distribution	Predominantly extracellular	
Metabolism	No metabolites detected	
Elimination Half-life	Approximately 1.5 hours in plasma	
Excretion	Primarily via glomerular filtration	

Safety and Toxicology

The toxicological profile of the butrol ligand is well-characterized through extensive studies on Gadobutrol. These studies have demonstrated a high safety margin. **Calcobutrol**, being the calcium salt, is considered to have a favorable safety profile, especially given its role in preventing the release of the more toxic free gadolinium ions.

Conclusion

Calcobutrol is a vital component in ensuring the safety and stability of Gadobutrol-containing MRI contrast agents. Its chemical structure, based on the macrocyclic butrol ligand, allows for effective chelation of calcium, enabling its function as a "ligand buffer." The synthesis of high-purity **Calcobutrol** is a well-established process, crucial for its pharmaceutical application. This technical guide provides a foundational understanding of **Calcobutrol** for professionals in the field of drug development and research.

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